Home > Products > Screening Compounds P52101 > 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one
4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one -

4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one

Catalog Number: EVT-5453353
CAS Number:
Molecular Formula: C20H24N4O2S
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (5)

    Compound Description: This compound serves as a lead compound in the development of selective Cyclin Dependent Kinase 9 (CDK9) inhibitors. It exhibits inhibitory activity against CDK9 and serves as a starting point for structural modifications aimed at improving selectivity against CDK9 over CDK2 and Aurora kinases (ARKs).

    Relevance: Although this compound differs significantly in structure from 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one, both compounds share a common structural motif: a pyrimidine ring directly linked to a 1,4-diazepane ring. This shared motif suggests potential for exploring related chemical space and evaluating the impact of structural variations on biological activity. The research highlighted the importance of specific conformations adopted by inhibitors within the ATP binding sites of kinases, a concept relevant to understanding the structure-activity relationships of compounds like 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one.

6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclododecaphan-8-ene (43)

    Compound Description: This compound served as a model compound for optimizing a ring-closing metathesis (RCM) reaction during the development of macrocyclic CDK9 inhibitors.

    Relevance: Although this compound does not share the same core structure as 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one, it represents a macrocyclic pyrimidine derivative explored as part of a broader research effort to develop selective CDK9 inhibitors. The use of RCM as a synthetic strategy for generating macrocycles highlights a potential approach for modifying the structure of 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one and exploring the impact on its biological activity.

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene (44)

    Compound Description: This macrocyclic compound, synthesized using RCM, exhibited poor inhibitory activity against CDK2 and ARKs, with IC50 values greater than 219 nM for these kinases.

    Relevance: Although this compound does not share the same core structure as 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one, it represents a macrocyclic pyrimidine derivative explored as part of a broader research effort to develop selective CDK9 inhibitors. The compound's synthesis and evaluation provide insights into the structure-activity relationships of macrocyclic pyrimidine derivatives and their potential as kinase inhibitors, which may be relevant for understanding the biological activity of 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one.

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene-1-carbonitrile (79)

    Compound Description: This compound emerged as the most selective CDK9 inhibitor among a series of macrocyclic pyrimidine derivatives, exhibiting 60-fold selectivity for CDK9 over CDK2 and 90-fold selectivity for CDK9 over ARKs.

    Relevance: Although this compound does not share the same core structure as 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one, its development and evaluation provide valuable insights into the structure-activity relationships of macrocyclic pyrimidine derivatives as kinase inhibitors. The high selectivity of this compound for CDK9 over other kinases suggests that targeting specific structural features and conformations within the ATP binding site can lead to highly selective inhibitors. This finding may inform future research on 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one, potentially uncovering its kinase inhibitory profile and guiding the development of more potent and selective analogues.

1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one (89)

  • Relevance: Although this compound does not share the same core structure as 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one, its design and computational assessment contribute to the broader understanding of macrocyclic pyrimidine systems as potential kinase inhibitors. The promising Glide score of this compound underscores the potential of exploring diverse macrocyclic structures for developing potent and selective CDK9 inhibitors. This finding may inspire similar structure-based design strategies for optimizing 4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one and developing novel analogues with enhanced CDK9 inhibitory activity.

Properties

Product Name

4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one

IUPAC Name

4-benzyl-3-ethyl-1-(2-methylsulfanylpyrimidine-5-carbonyl)-1,4-diazepan-5-one

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C20H24N4O2S/c1-3-17-14-23(19(26)16-11-21-20(27-2)22-12-16)10-9-18(25)24(17)13-15-7-5-4-6-8-15/h4-8,11-12,17H,3,9-10,13-14H2,1-2H3

InChI Key

AXYOCCFNXSPALC-UHFFFAOYSA-N

SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CN=C(N=C3)SC

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CN=C(N=C3)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.